Sodium benzenesulfonate
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Overview
Description
Sodium benzenesulfonate is an organic compound with the chemical formula C6H5SO3Na. It appears as a white, water-soluble solid and is commonly used in various industrial applications, including detergents and surfactants . The compound is produced by the neutralization of benzenesulfonic acid with sodium hydroxide .
Mechanism of Action
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Mode of Action
Sodium benzenesulfonate interacts with its targets by reducing the surface tension between oil and water . This makes it easier for water to penetrate oily or greasy substances, thereby enhancing the cleaning power of detergents . In industrial applications, this compound can serve as nucleation sites for crystal growth, promoting the enhancement of crystallinity .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its surfactant properties. By reducing the surface tension between oil and water, it affects the emulsification process, which is a key pathway in the removal of oil and grease from surfaces .
Result of Action
The result of this compound’s action is the effective removal of oil and grease from surfaces, making it a valuable component in detergents . In industrial applications, it can enhance the crystallinity of materials .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its effectiveness as a surfactant can be affected by the hardness of the water in which it is dissolved. Furthermore, its stability could be influenced by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
Sodium benzenesulfonate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with various enzymes, including lactate dehydrogenase and superoxide dismutase. These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities . Additionally, this compound can interact with proteins involved in cell signaling pathways, affecting their function and stability.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in oxidative stress responses and aerobic denitrification . This compound can also induce the production of reactive oxygen species, which can cause oxidative damage to cellular components, including DNA, proteins, and lipids .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound can result in persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its degradation and utilization. It can interact with enzymes involved in sulfonation and desulfonation reactions, affecting the metabolic flux and levels of metabolites . The compound can also influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity and effects on cellular function .
Subcellular Localization
This compound can localize to specific subcellular compartments, where it exerts its effects on cellular activity and function. This localization can be influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular distribution of this compound can affect its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium benzenesulfonate is synthesized through the sulfonation of benzene using concentrated sulfuric acid, followed by neutralization with sodium hydroxide . The reaction can be summarized as follows:
Sulfonation: Benzene reacts with concentrated sulfuric acid to form benzenesulfonic acid.
Neutralization: Benzenesulfonic acid is then neutralized with sodium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the sulfonation process is typically carried out in large reactors where benzene is mixed with sulfuric acid under controlled temperatures. The resulting benzenesulfonic acid is then neutralized with sodium hydroxide to form this compound .
Types of Reactions:
Desulfonation: Heating this compound in a strong base results in desulfonation, producing phenol after acid workup.
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the sulfonate group.
Common Reagents and Conditions:
Strong Bases: Used in desulfonation reactions to produce phenol.
Nucleophiles: Employed in substitution reactions to replace the sulfonate group with other functional groups.
Major Products:
Scientific Research Applications
Sodium benzenesulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzenesulfonic Acid: The parent compound of sodium benzenesulfonate, used in similar applications but differs in its acidic nature.
Sodium Dodecyl Benzenesulfonate: A surfactant with a longer alkyl chain, commonly used in detergents and cleaning agents.
Uniqueness: this compound is unique due to its balance of hydrophilic and hydrophobic properties, making it an effective surfactant and reagent in various chemical and industrial processes .
Properties
CAS No. |
515-42-4 |
---|---|
Molecular Formula |
C6H6NaO3S |
Molecular Weight |
181.17 g/mol |
IUPAC Name |
sodium;benzenesulfonate |
InChI |
InChI=1S/C6H6O3S.Na/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9); |
InChI Key |
FBFFQFUYOBLDGK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)O.[Na] |
Color/Form |
CRYSTALS NEEDLES OR LEAFLETS FROM WATER |
Key on ui other cas no. |
515-42-4 8046-53-5 |
Pictograms |
Irritant |
Related CAS |
98-11-3 (Parent) |
solubility |
VERY SOL IN HOT WATER; SLIGHTLY SOL IN HOT ALCOHOL |
Synonyms |
enzenesulfonate benzenesulfonic acid benzenesulfonic acid hexahydrate, zinc salt, benzenesulfonic acid, ammonium salt benzenesulfonic acid, calcium salt benzenesulfonic acid, iron (+3) salt benzenesulfonic acid, magnesium salt benzenesulfonic acid, potassium salt benzenesulfonic acid, sodium salt benzenesulfonic acid, zinc salt sodium benzenesulfonate sodium benzenesulphonate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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